Exeporfinium, also known as exeporfinium chloride, is a synthetic compound classified as a di-cationic porphyrin derivative. It has garnered attention for its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound is currently being investigated for its clinical applications in the decolonization of bacterial pathogens, which is crucial in preventing infections in susceptible patients, especially in hospital settings .
Exeporfinium is synthesized from established chemical precursors related to porphyrin structures. Its classification as a porphyrin derivative places it within a group of compounds known for their roles in various biological processes, including electron transfer and catalysis. The specific molecular formula for exeporfinium chloride is .
The synthesis of exeporfinium involves several steps that typically include:
Techniques such as High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound, confirming its structure and purity .
The molecular structure of exeporfinium consists of a central porphyrin ring with various substituents that confer its unique properties. Key features include:
The detailed structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 790.66 g/mol |
| Solubility | Soluble in water at certain pH levels |
Exeporfinium undergoes several key reactions that contribute to its antibacterial efficacy:
These mechanisms are critical for its bactericidal action, particularly against resistant strains .
The mechanism of action for exeporfinium involves:
Data from studies indicate that exeporfinium exhibits rapid bactericidal activity, often within minutes of exposure to susceptible bacteria .
Exeporfinium possesses several notable physical and chemical properties:
Relevant analyses confirm that exeporfinium maintains its structural integrity under physiological conditions, which is essential for its therapeutic efficacy .
Exeporfinium is primarily being explored for its applications in:
Research continues to explore additional applications in fields such as wound care and infection control due to its favorable safety profile and low propensity for developing resistance .
Exeporfinium chloride (chemical name: 3,3'-((porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride), designated as XF-73, emerged from targeted molecular engineering to address antimicrobial resistance. Its core structure integrates a porphyrin macrocycle—a tetrapyrrole scaffold known for photodynamic properties—with dual permanent cationic charges via N,N,N-trimethylpropanaminium groups appended to phenyl ether linkages at the meso-positions. This dicationic architecture (molecular formula: C~44~H~50~Cl~2~N~6~O~2~; molecular weight: 765.82 g/mol) enables selective electrostatic interactions with negatively charged bacterial membranes [1] [7].
The rational design leverages porphyrin’s innate ability to generate reactive oxygen species (ROS) under light exposure (380–480 nm wavelength), while the quaternary ammonium groups confer membrane-disruptive capabilities independent of light activation. This dual mechanism provides rapid bactericidal activity: Exeporfinium binds to the outer membrane of Gram-positive bacteria within minutes, causing potassium efflux, ATP depletion, and inhibition of DNA/RNA/protein synthesis without bacterial lysis [1] [9]. Crucially, the cationic side chains prevent efflux pump-mediated resistance, as demonstrated by the absence of resistance development in Staphylococcus aureus after 55 serial passages—a vulnerability observed in comparator antibiotics like mupirocin and vancomycin [9].
Table 1: Physicochemical Properties of Exeporfinium Chloride
| Property | Value |
|---|---|
| Canonical SMILES | CN+(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=N3)C=C4C=CC(=C(C5=CC=C(C=C5)OCCCN+(C)C)C6=NC(=CC7=CC=C2N7)C=C6)N4 |
| Solubility | Soluble in DMSO; insoluble in water |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 67.24 Ų |
| XLogP | 3.7 |
| Storage Stability | >2 years at -20°C in dark conditions |
Table 2: Innate Antibacterial Activity Spectrum of Exeporfinium
| Bacterial Category | Minimum Inhibitory Concentration (MIC) Range |
|---|---|
| Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) | 0.125–4 µg/mL |
| Gram-negative bacteria | 8–128 µg/mL (enhanced to 0.5–16 µg/mL with photodynamic activation) |
| Anaerobic bacteria | ≤4 µg/mL |
Destiny Pharma plc advanced Exeporfinium through a development program prioritizing surgical infection prevention. Initial Phase 1 trials (NCT01592214, NCT02282605) established nasal gel safety and tolerability, confirming no systemic absorption after intranasal administration [4] [7]. A Phase 2 trial (NCT03915470) demonstrated significant nasal decolonization of Staphylococcus aureus in preoperative patients, positioning Exeporfinium as a prophylaxis against post-surgical site infections [7].
The development strategy focuses on three pillars:
In June 2024, the UK Medicines and Healthcare products Regulatory Agency awarded an Innovation Passport to Exeporfinium via the Innovative Licensing and Access Pathway (ILAP), accelerating its Phase 3 development for surgical infection prevention [5].
Table 3: Clinical Development Milestones
| Phase | Objective | Key Outcome |
|---|---|---|
| Phase 1 | Safety of intranasal gel | No systemic absorption; well-tolerated |
| Phase 1/2 | Nasal decolonization in healthy volunteers | >99% reduction in S. aureus colonization |
| Phase 2 | Efficacy in high-risk surgical patients | Significant decolonization vs. placebo (p<0.01) |
| Phase 3 (planned) | Prevention of post-surgical infections | Accelerated under MHRA ILAP framework |
Exeporfinium holds dual regulatory expedited review designations in the United States:
The UK’s Innovation Passport (2024) further integrates regulatory and health technology assessment bodies—including the National Institute for Health and Care Excellence and NHS England—to streamline clinical development and market access. This tripartite regulatory endorsement underscores Exeporfinium’s role in combating antimicrobial resistance, aligned with global initiatives like the PASTEUR Act and G20 AMR Action Plan [2] [5].
Table 4: Regulatory Designations and Incentives
| Designation | Agency | Key Benefits |
|---|---|---|
| Qualified Infectious Disease Product | US FDA | Priority review; 5-year market exclusivity extension |
| Fast Track | US FDA | Rolling review; accelerated approval pathway |
| Innovation Passport | UK MHRA ILAP | 150-day accelerated assessment; multi-agency support |
These designations collectively enhance Exeporfinium’s commercial viability, addressing market failures in antibiotic development through delinked subscription models (e.g., NHS England’s pilot program purchasing antibiotics independent of volume) [2] [5].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: